molecular formula C18H16N6O B6014155 4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol

4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol

Cat. No.: B6014155
M. Wt: 332.4 g/mol
InChI Key: HGDSHYQZEFQFIQ-SRZZPIQSSA-N
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Description

4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to act as iron chelators .

Preparation Methods

The synthesis of 4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol involves multiple steps, starting with the preparation of the triazinoindole core. This is typically achieved through a ring-fusion strategy, where a precursor compound undergoes cyclization under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through iron chelation. By binding to iron ions, it disrupts the iron homeostasis within cells, leading to inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly effective in cancer cells, which have a higher iron requirement compared to normal cells . The molecular targets include iron-dependent enzymes and pathways involved in cell cycle regulation and apoptosis .

Properties

IUPAC Name

4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-10-3-8-15-14(9-10)16-17(19-15)20-18(24-22-16)23-21-11(2)12-4-6-13(25)7-5-12/h3-9,25H,1-2H3,(H2,19,20,23,24)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDSHYQZEFQFIQ-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=C(C)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C(\C)/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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